1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone
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Overview
Description
1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methylaminomethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via reductive amination of the piperidine ring with formaldehyde and methylamine.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylaminomethyl-piperidin-1-yl)-ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(2-Methylaminomethyl-piperidin-1-yl)-methanol: Another similar compound with a methanol group.
1-(2-Methylaminomethyl-piperidin-1-yl)-propane: A related compound with a propane group.
Uniqueness
1-(2-Methylaminomethyl-piperidin-1-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone moiety allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications.
Properties
IUPAC Name |
1-[2-(methylaminomethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-6-4-3-5-9(11)7-10-2/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDQCMFWUSGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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